4-chloro-N-(1-phenylethyl)benzamide

Catalog No.
S6429561
CAS No.
M.F
C15H14ClNO
M. Wt
259.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-(1-phenylethyl)benzamide

Product Name

4-chloro-N-(1-phenylethyl)benzamide

IUPAC Name

4-chloro-N-(1-phenylethyl)benzamide

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

InChI

InChI=1S/C15H14ClNO/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,1H3,(H,17,18)

InChI Key

AIPPIGGRNVDNII-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl

The exact mass of the compound 4-chloro-N-(1-phenylethyl)benzamide is 259.0763918 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-chloro-N-(1-phenylethyl)benzamide is an organic compound characterized by its amide functional group, where a 4-chloro substituent is attached to the benzene ring. The molecular formula is C15H16ClN, and it has a molecular weight of approximately 259.75 g/mol. This compound features a phenylethyl group attached to the nitrogen atom of the amide, contributing to its unique properties and potential applications.

. One notable method involves the Ritter reaction, where a nitrile reacts with an alcohol or ester in the presence of an acid catalyst. For instance, 1-phenylethyl acetate can react with benzonitrile under specific conditions to yield N-(1-phenylethyl)benzamide, which can then be chlorinated to produce 4-chloro-N-(1-phenylethyl)benzamide .

The reaction mechanism typically involves the formation of a cationic intermediate followed by nucleophilic attack by the amine component, leading to amide formation. The presence of chlorine enhances electrophilic character, making the compound suitable for further derivatization.

Ritter Reaction

The Ritter reaction is a prominent method for synthesizing 4-chloro-N-(1-phenylethyl)benzamide. In this process:

  • Reactants: Benzonitrile and 1-phenylethyl acetate.
  • Catalyst: Iodine or other halogenated compounds.
  • Conditions: Typically heated at around 80°C for several hours.
    This method yields high purity and good yields of the desired amide .

Alternative Methods

Other methods include:

  • Direct amidation: Using N-chlorophthalimide and triphenylphosphine to generate intermediates that can be converted into amides .
  • Acid-catalyzed reactions: Utilizing acid chlorides in the presence of amines under controlled conditions to form amides directly.

4-chloro-N-(1-phenylethyl)benzamide has potential applications in:

  • Pharmaceuticals: As a precursor for developing analgesic and anti-inflammatory drugs.
  • Chemical Research: In synthetic organic chemistry for creating more complex molecules through further functionalization.
  • Material Science: Potential use in polymer chemistry due to its structural properties.

Studies on similar compounds suggest that 4-chloro-N-(1-phenylethyl)benzamide may interact with various biological targets, including enzymes involved in pain signaling pathways. Its unique structure allows it to bind selectively to certain receptors, potentially leading to therapeutic effects. Further research is warranted to elucidate these interactions fully.

Several compounds share structural similarities with 4-chloro-N-(1-phenylethyl)benzamide. Here is a comparison:

Compound NameStructure FeaturesUnique Properties
N-(1-phenylethyl)benzamideNo chlorine substituentPotentially less reactive
2-chloro-N-(1-phenylethyl)acetamideChlorine at position 2Different reactivity profile
N-benzyl-4-bromobenzamideBromine instead of chlorineDifferent halogen effects
N-(1-naphthalenyl)benzamideNaphthalene instead of phenylEnhanced aromatic stability

Uniqueness of 4-chloro-N-(1-phenylethyl)benzamide:
The presence of the chlorine atom at the para position on the benzene ring enhances its electrophilic character, making it more reactive compared to its non-chlorinated analogs. This property may contribute to its potential biological activities and applications in drug development.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

259.0763918 g/mol

Monoisotopic Mass

259.0763918 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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